molecular formula C18H15N3O3S B2354393 N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 292052-37-0

N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2354393
CAS No.: 292052-37-0
M. Wt: 353.4
InChI Key: YWDWYMUWWVNLMK-UHFFFAOYSA-N
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Description

N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a synthetic organic compound with the molecular formula C18H15N3O3S This compound is characterized by the presence of a thiazole ring, a nitrobenzamide moiety, and a 3-methylbenzyl group

Properties

IUPAC Name

N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-12-4-2-5-13(8-12)9-16-11-19-18(25-16)20-17(22)14-6-3-7-15(10-14)21(23)24/h2-8,10-11H,9H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDWYMUWWVNLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves the reaction of 2-amino-5-(3-methylbenzyl)-1,3-thiazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dioxane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

    Oxidation: The methyl group on the benzyl moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Solvents: Dichloromethane, dioxane, ethanol.

Major Products Formed

    Reduction: Formation of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-aminobenzamide.

    Oxidation: Formation of N-[5-(3-carboxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide.

Scientific Research Applications

N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The thiazole ring and nitrobenzamide moiety are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
  • N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
  • N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Uniqueness

N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is unique due to the specific positioning of the 3-methylbenzyl group and the nitro group on the benzamide moiety. This unique structure may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for further research and development.

Biological Activity

N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores its biological activity based on available research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C17H16N4O3S
  • Molecular Weight : 368.40 g/mol
  • CAS Number : 301175-57-5

The compound features a thiazole ring, a nitro group, and a benzamide structure, which contribute to its biological activity.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The compound may inhibit enzymatic activity or interfere with cellular processes through binding to enzymes or receptors, particularly those involved in inflammation and cancer cell proliferation.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi. The following table summarizes the antimicrobial efficacy observed in studies:

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli18
Candida albicans12

The compound demonstrated a notable inhibition zone against E. coli, suggesting strong antibacterial properties.

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. In vitro assays have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Study : A study conducted on RAW 264.7 macrophages revealed that treatment with the compound resulted in a dose-dependent decrease in nitric oxide production, indicating its potential as an anti-inflammatory agent .

Anticancer Properties

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cells.

Cell LineIC50 (µM)Reference
MCF-725
A54930

The IC50 values indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines.

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